B1575052 MAGE-3 (111-126)

MAGE-3 (111-126)

Cat. No.: B1575052
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Cancer/Testis Antigens (CTAs) as Immunological Targets

Cancer/Testis Antigens (CTAs) represent a unique class of tumor-associated antigens (TAAs) with a highly specific expression pattern. nih.gov In healthy adults, their expression is primarily confined to the male germ cells in the testes, which are immune-privileged sites largely devoid of Human Leukocyte Antigen (HLA) class I molecules, preventing antigen presentation to T cells. oncotarget.com However, these antigens are aberrantly re-expressed in a wide variety of malignant tumors. nih.govoncotarget.com

This tumor-specific expression profile makes CTAs ideal targets for cancer immunotherapy. nih.govoncotarget.com Since they are not present in most normal somatic tissues, the immune system can recognize them as foreign or "non-self" when they appear on cancer cells. oncotarget.com This characteristic allows for the development of therapies that can specifically target tumor cells while minimizing damage to healthy tissues, thereby reducing toxicity. nih.gov The immunogenicity of CTAs, or their ability to provoke an immune response, has been demonstrated by their capacity to induce both cellular (T-cell mediated) and humoral (antibody-mediated) immunity. nih.gov Consequently, CTAs are prime candidates for various immunotherapeutic approaches, including cancer vaccines and adoptive T-cell therapies. oncotarget.comfrontiersin.org

MAGE-A3 as a Prominent Tumor-Associated Antigen (TAA)

MAGE-A3 is a member of the MAGE-A family, which were the first human tumor-associated antigens to be identified at the molecular level. frontiersin.org It is one of the most well-studied CTAs due to its high immunogenicity and frequent expression in a broad spectrum of cancers. researchgate.net While its expression in healthy individuals is restricted to the testis and placenta, MAGE-A3 is ectopically expressed in numerous malignancies. atlasgeneticsoncology.orgnih.gov

The presence of MAGE-A3 has been linked to more aggressive tumor behavior and poor prognosis in several types of cancer. nih.govfrontiersin.org Research has indicated that MAGE-A3 is not merely a passive marker on tumor cells but may play an active role in tumorigenesis by inhibiting apoptosis (programmed cell death) and promoting cell proliferation. researchgate.netatlasgeneticsoncology.orgnih.gov The combination of its tumor-restricted expression and its functional role in cancer progression has solidified its status as a high-priority target for cancer immunotherapy. nih.govplos.org

Table 1: Frequency of MAGE-A3 Expression in Various Cancers This table is interactive. You can sort the data by clicking on the column headers.

Data sourced from multiple studies. researchgate.netatlasgeneticsoncology.orgnih.gov

Significance of MAGE-A3 (111-126) as a Defined Peptide Epitope in Immunological Research

Within the full-length MAGE-A3 protein, specific small fragments known as peptide epitopes are crucial for immune recognition. These epitopes are presented on the surface of cancer cells by HLA molecules, acting as a signal for T cells. The peptide MAGE-A3 (111-126) , which corresponds to the amino acid sequence RKVAELVHFLLLKYRA, is a particularly significant epitope that has been a focus of extensive immunological research. google.comnih.gov

This 16-amino acid peptide has been identified as containing smaller, core epitopes that are recognized by CD4+ T lymphocytes (helper T cells). google.comnih.gov The activation of CD4+ T cells is a critical step in orchestrating a robust and durable anti-tumor immune response, as they help in the activation and maintenance of cytotoxic CD8+ T lymphocytes (killer T cells), which are responsible for directly killing cancer cells. google.com

Research has shown that peptide fragments within the MAGE-A3 (111-126) region are "promiscuous," meaning they can be presented by a broad set of different HLA class II molecules, such as HLA-DR13. nih.govresearchgate.net This is highly advantageous for the development of cancer vaccines, as it means a single peptide-based vaccine could potentially be effective in a large and diverse patient population with different HLA types. researchgate.net The identification and characterization of the MAGE-A3 (111-126) epitope have been instrumental in designing and evaluating MAGE-A3-targeted immunotherapies, including peptide vaccines and adoptive T-cell receptor (TCR) therapies. google.comnih.govnih.gov

Table 2: HLA Alleles Associated with Presenting MAGE-A3 Peptides from the 111-126 Region This table is interactive. You can sort the data by clicking on the column headers.

Data compiled from various research articles. nih.govresearchgate.netnih.gov

Properties

sequence

RKVAELVHFLLLKYRA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 3 (111-126); MAGE-3 (111-126)

Origin of Product

United States

Discovery and Characterization of the Mage A3 111 126 Epitope

Historical Context of MAGE-A3 Epitope Identification

The MAGE gene family, particularly MAGE-A3, was identified as a promising target for cancer immunotherapy due to its high expression in various tumor types and restricted expression in normal tissues, with the exception of immunologically privileged sites like the testis. mdpi.comresearchgate.net The initial focus of research was on identifying epitopes that could be recognized by cytotoxic T lymphocytes (CTLs), which are crucial for killing cancer cells. aacrjournals.org However, the critical role of CD4+ helper T cells in orchestrating and sustaining effective anti-tumor immunity became increasingly apparent. google.com This understanding spurred the search for MAGE-A3 epitopes presented by MHC class II molecules, which are recognized by CD4+ T cells. google.comnih.gov

Early studies successfully identified several CTL epitopes from the MAGE-A3 protein restricted by various HLA class I alleles. aacrjournals.org The quest for class II-restricted epitopes led researchers to explore methods for stimulating CD4+ T cells with the MAGE-A3 antigen. This endeavor was significant because a robust anti-tumor response often requires the coordinated action of both CD8+ and CD4+ T cells. The identification of epitopes that could activate helper T cells was seen as a critical step in developing more effective cancer vaccines. aacrjournals.org In this context, researchers began to systematically screen the MAGE-A3 protein for sequences that could bind to HLA class II molecules and be recognized by CD4+ T cells. nih.gov This work ultimately led to the discovery of several MAGE-A3 epitopes, including the region spanning amino acids 111-126. google.comnih.gov Studies in head and neck squamous cell carcinoma (HNSCC) patients, who had not been vaccinated, revealed naturally acquired T-cell responses against MAGE-A3, further highlighting its immunogenicity. unil.chnih.gov

Methodologies for Epitope Delineation and Validation

The precise identification and validation of T-cell epitopes are fundamental for the development of targeted immunotherapies. A multi-pronged approach, combining peptide synthesis, screening, and T-cell reactivity assays, was employed to delineate and validate the MAGE-A3 (111-126) epitope.

Peptide Synthesis and Screening Approaches

A common strategy for identifying T-cell epitopes involves synthesizing a series of overlapping peptides that span the entire length of the target protein. In the case of MAGE-A3, researchers synthesized 15-mer peptides that overlapped by 10 amino acids to cover the full protein sequence. unil.chnih.gov These synthetic peptides were then used to screen for recognition by T cells.

Another approach involved using computer algorithms to predict which peptide sequences within MAGE-A3 were likely to bind to specific HLA class II molecules. aacrjournals.org These predicted peptides were then synthesized for further experimental validation. aacrjournals.org The purity and identity of the synthesized peptides were confirmed using techniques like mass spectrometry and HPLC. jpt.com These screening methods allowed for the initial identification of candidate epitopes, including the region containing the 111-126 sequence. google.comnih.gov

T-Cell Clonal Isolation and Reactivity Assays

Once candidate peptides were identified, the next crucial step was to determine if they could be recognized by T cells. This was achieved by isolating and expanding T-cell clones with specificity for the MAGE-A3 antigen. nih.gov A typical workflow involved the following steps:

Stimulation of T cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients were stimulated in vitro with the synthetic MAGE-A3 peptides. unil.chnih.govnih.gov In some studies, autologous antigen-presenting cells (APCs), such as dendritic cells, were pulsed with the peptides or the full-length MAGE-A3 protein to stimulate CD4+ T cells. nih.govunil.chnih.gov

Isolation of reactive T cells: T cells that responded to the peptide stimulation were identified and isolated. nih.govnih.gov This could be done by detecting the production of cytokines, such as interferon-gamma (IFN-γ) or tumor necrosis factor-alpha (TNF-α), which are hallmarks of T-cell activation. google.comnih.gov Assays like ELISPOT and intracellular cytokine staining are commonly used for this purpose. jpt.com

Cloning and expansion: The isolated reactive T cells were then cloned by limiting dilution to obtain populations of T cells where each cell is a descendant of a single parent cell. nih.gov These T-cell clones were then expanded to have sufficient numbers for detailed characterization.

Reactivity assays: The specificity of the T-cell clones was confirmed by testing their reactivity against target cells pulsed with the specific MAGE-A3 peptide. google.comnih.govnih.gov The ability of the T-cell clones to recognize and kill tumor cells that naturally express MAGE-A3 was also assessed. nih.gov

Through these meticulous methodologies, researchers were able to isolate and characterize T-cell clones that specifically recognized the MAGE-A3 (111-126) epitope.

Identification of MAGE-A3 (111-126) as an Immunodominant Epitope

Further investigations revealed that the MAGE-A3 (111-126) region contains an immunodominant epitope, meaning it is a primary target of the immune response against the MAGE-A3 protein in individuals with certain HLA types.

Minimal Epitope Determination and Functional Motifs

Once a broader antigenic region is identified, the next step is to pinpoint the minimal epitope, which is the shortest peptide sequence required for T-cell recognition. This is typically achieved by testing a series of truncated or overlapping peptides. For the MAGE-A3 (111-126) region, studies using truncated peptides derived from the longer sequence helped to define the core amino acid residues essential for T-cell receptor (TCR) binding and subsequent T-cell activation. google.com

Research has shown that the MAGE-A3(111-125) peptide is a promiscuous epitope, capable of being presented by multiple HLA class II molecules, including HLA-DR1, HLA-DR4, HLA-DR7, HLA-DR11, HLA-DR13, and HLA-DP4. unil.chnih.gov This promiscuity is a significant advantage for vaccine development, as it allows the epitope to be recognized by a larger portion of the population with diverse HLA backgrounds.

The identification of the MAGE-A3 (111-126) epitope and its minimal determinants has been instrumental in the design of MAGE-A3-based cancer immunotherapies. The table below summarizes key findings related to the characterization of this important tumor antigen.

FeatureDescriptionReference
Protein Melanoma-associated antigen 3 (MAGE-A3) nih.gov
Epitope MAGE-A3 (111-126) google.comnih.gov
Minimal Epitope MAGE-A3 (111-125) unil.chnih.gov
HLA Restriction HLA-DR1, DR4, DR7, DR11, DR13, DP4 unil.chnih.gov
T-Cell Response CD4+ T-cell activation, cytokine production (IFN-γ, TNF-α) google.comnih.gov

Molecular Mechanisms of Mage A3 111 126 Antigen Processing and Presentation

Proteasomal Degradation Pathways for MAGE-A3 Protein

The initial step in the generation of most Major Histocompatibility Complex (MHC) class I-restricted antigenic peptides is the degradation of the source protein by the proteasome. The MAGE-A3 protein is targeted for degradation through the ubiquitin-proteasome system, a major pathway for protein turnover in eukaryotic cells. oup.com This system is not only crucial for maintaining cellular protein homeostasis but also for generating the peptide repertoire available for immune surveillance. nih.gov

The type of proteasome present within a cell significantly influences the array of peptides produced. There are two main types of proteasomes: the standard proteasome, constitutively expressed in most cells, and the immunoproteasome, which is induced by inflammatory cytokines like interferon-gamma (IFN-γ). oncohemakey.com

The generation of specific MAGE-A3 epitopes can be dependent on the type of proteasome. For instance, the production of the HLA-B40-restricted MAGE-A3 peptide (AELVHFLLL) requires the immunoproteasome. rupress.org This is because the standard proteasome can cleave within this peptide sequence, thereby destroying the epitope. rupress.org In contrast, the immunoproteasome, with its altered catalytic subunits (β1i, β2i, and β5i), exhibits different cleavage preferences, favoring the production of this particular peptide. rupress.orgnih.gov Specifically, the substitution of the β5 subunit with β5i is both necessary and sufficient for the efficient processing of this MAGE-A3 epitope. rupress.org

Furthermore, intermediate proteasomes, which contain a mix of standard and inducible catalytic subunits, also play a role in generating certain MAGE-A3 epitopes. nih.govnih.gov For example, the MAGE-A3(271-279) peptide is exclusively processed by an intermediate proteasome containing the β5i subunit. nih.govnih.gov The existence of these various proteasome subtypes broadens the repertoire of antigenic peptides that can be presented to the immune system. nih.gov

Following initial breakdown by the proteasome, further trimming of peptide precursors can occur in the cytosol by various aminopeptidases. While the proteasome is primarily responsible for generating the C-terminus of most MHC class I ligands, cytosolic peptidases can be involved in generating the final epitope. universiteitleiden.nlplos.org

Research has shown that for some antigens, cytosolic enzymes can play a crucial role. For instance, a proteasome-independent HLA-A1-restricted epitope from MAGE-A3 is produced by the insulin-degrading enzyme (IDE), a cytosolic endoprotease. oup.comuniversiteitleiden.nlnih.gov This suggests that parallel degradation pathways, involving both the proteasome and other cytosolic proteases like IDE, can contribute to the generation of MAGE-A3 epitopes. nih.gov Other cytosolic endopeptidases, such as nardilysin and thimet oligopeptidase (TOP), have also been implicated in the C-terminal generation of certain cytotoxic T lymphocyte (CTL) epitopes, complementing the activity of the proteasome. oup.comuniversiteitleiden.nlresearchgate.net

Role of Standard Proteasomes and Immunoproteasomes

Major Histocompatibility Complex (MHC) Binding and Presentation

Once generated, the MAGE-A3 (111-126) peptide and related epitopes must bind to MHC molecules to be presented on the cell surface. This presentation is critical for the activation of T cells, the key players in the adaptive immune response against tumor cells. wikipedia.orgkactusbio.com

MHC class I molecules present peptides derived from endogenous proteins to CD8+ cytotoxic T lymphocytes. libretexts.org The MAGE-A3 (111-126) region contains epitopes that are presented by various Human Leukocyte Antigen (HLA) class I alleles. The specific HLA allele expressed by an individual's cells determines which peptides can be presented.

Table 1: HLA Class I Restriction of MAGE-A3 Epitopes

Epitope Region Restricting HLA Allele
MAGE-A3 (114-122) HLA-B40
MAGE-A3 (271-279) HLA-A2
MAGE-A3 (112-120) HLA-A*02
MAGE-A3 HLA-A*01:01
MAGE-A3 HLA-A24

This table summarizes known HLA class I restrictions for various MAGE-A3 epitopes based on available research. nih.govrupress.orgresearchgate.netnih.gov

The presentation of the MAGE-A3 (114-122) peptide by HLA-B40 is dependent on the immunoproteasome, highlighting the interplay between processing machinery and HLA restriction. rupress.orgresearchgate.net Similarly, the MAGE-A3 (271-279) epitope is restricted to HLA-A2. nih.govnih.gov The MAGE-A3 (112-120) peptide is also presented by HLA-A*02. nih.gov

MHC class II molecules present peptides derived from exogenous proteins, or endogenous proteins that enter the endosomal/lysosomal pathway, to CD4+ helper T cells. frontiersin.org The MAGE-A3 (111-126) region is also a source of epitopes presented by HLA class II molecules, which is significant for inducing a comprehensive anti-tumor immune response. google.com

Table 2: HLA Class II Restriction of MAGE-A3 Epitopes

Epitope Region Restricting HLA Allele
MAGE-A3 (111-125) HLA-DPB1*04:01
MAGE-A3 (111-126) HLA-DR13
MAGE-A3 (121-134) HLA-DR13
MAGE-A3 (146-160) HLA-DR1, HLA-DR4, HLA-DR7
MAGE-A3 (281-295) HLA-DR11

This table outlines the HLA class II restrictions for various MAGE-A3 epitopes, demonstrating the promiscuous nature of some peptides. researchgate.netgoogle.comunil.chvulcanchem.com

The MAGE-A3 (111-125) epitope has been shown to be presented by HLA-DPB1*04:01. unil.ch The broader MAGE-A3 (111-126) peptide can be presented by HLA-DR13. google.comvulcanchem.com Interestingly, some MAGE-A3 epitopes exhibit promiscuous binding to multiple HLA-DR alleles, such as MAGE-A3 (146-160) which binds to HLA-DR1, DR4, and DR7. vulcanchem.com This promiscuity is advantageous for the development of peptide-based vaccines that can be applied to a larger portion of the population.

HLA Class I Restriction of MAGE-A3 (111-126) and Related Epitopes (e.g., HLA-A*01:01, HLA-A2, HLA-A24, HLA-B40)

Role of Antigen-Presenting Cells (APCs) in MAGE-A3 (111-126) Presentation

Antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B cells, are specialized cells that play a central role in initiating the adaptive immune response. wikipedia.orgcreative-diagnostics.comnumberanalytics.com They are equipped to capture, process, and present antigens to T cells. creative-diagnostics.com

For the MAGE-A3 (111-126) peptide, professional APCs are critical for both class I and class II presentation pathways. Dendritic cells are particularly potent APCs, capable of activating naive T cells. wikipedia.org They can take up tumor antigens like MAGE-A3, process them, and present the resulting peptides on both MHC class I and class II molecules. libretexts.org The presentation of MAGE-A3 epitopes by APCs to CD4+ T cells is crucial for providing help to CD8+ T cells, leading to a more robust and sustained anti-tumor response. frontiersin.org The natural processing and presentation of MAGE-A3 epitopes by dendritic cells have been demonstrated, confirming their role in initiating T-cell responses against this tumor antigen. unil.ch

Dendritic Cell Maturation and Antigen Loading Strategies

Dendritic cells (DCs) are the most potent professional antigen-presenting cells, playing a central role in linking innate and adaptive immunity. adenyx.comuu.nl Their ability to capture, process, and present antigens to naive T cells is fundamental to generating effective anti-tumor immunity. uu.nl The maturation state of DCs and the methods used to load them with antigens like MAGE-A3 are crucial determinants of the subsequent T-cell response.

Dendritic Cell Maturation: Immature DCs are specialized in antigen capture. nih.gov Upon encountering inflammatory signals or pathogens, they undergo a maturation process. This involves the upregulation of costimulatory molecules (like CD80 and CD83), MHC class II molecules, and the secretion of cytokines such as IL-12. adenyx.comnih.gov A common method to induce DC maturation in vitro involves using a cocktail of cytokines, which may include TNF-α, IL-1β, and IL-6. nih.gov The simultaneous presence of antigens and maturation signals, such as Toll-like receptor (TLR) ligands, is critical for efficient antigen presentation and subsequent T-cell activation. ru.nl For instance, studies have used maturation cocktails containing TNF-α, IL-1β, IL-6, and PGE₂ to mature DCs for antigen presentation. nih.gov

Antigen Loading Strategies: Various strategies have been developed to load DCs with the MAGE-A3 antigen to ensure its entry into the appropriate processing pathways for presentation on MHC molecules. The goal is to facilitate presentation on both MHC class I and class II molecules to stimulate CD8+ and CD4+ T cells, respectively, which is critical for a robust and sustained anti-tumor response. uu.nlru.nl

Key strategies for loading DCs with MAGE-A3 antigens include:

Recombinant Protein Loading: DCs can be loaded by incubation with a recombinant MAGE-A3 protein or fragments thereof. google.com The protein is taken up by the DCs, processed through the endo-lysosomal pathway, and its peptides are presented on MHC class II molecules. google.com

Peptide Pulsing: DCs can be directly pulsed with synthetic peptides, such as the MAGE-A3 (111-126) peptide. google.com This method bypasses the need for antigen processing and directly loads peptides onto surface MHC molecules.

Apoptotic Cell Loading: DCs can acquire MAGE-A3 antigen by phagocytosing apoptotic tumor cells that express the MAGE-A3 protein. ru.nl This is a natural mechanism for antigen acquisition and can lead to a class I-restricted T-cell response. ru.nl

mRNA Electroporation: A highly efficient method involves introducing mRNA encoding the MAGE-A3 antigen into DCs via electroporation. uu.nlaacrjournals.org This allows for the endogenous synthesis of the full-length protein, facilitating its presentation on both MHC class I and class II pathways. aacrjournals.org To enhance MHC class II presentation, the MAGE-A3 sequence can be fused with a class II sorting signal, such as the invariant chain (Ii) or LAMP-1. google.comaacrjournals.org

Opsonization: The uptake of recombinant MAGE-A3 protein by DCs can be significantly increased by opsonizing the protein with a specific monoclonal antibody. nih.gov This receptor-mediated uptake mechanism can influence the subsequent T-cell priming capacity. nih.gov

Table 1: Dendritic Cell Antigen Loading Strategies for MAGE-A3
StrategyDescriptionKey Findings/AdvantagesReferences
Recombinant Protein LoadingIncubating DCs with the full-length or fragmented MAGE-A3 protein.Allows DCs to naturally process the antigen for MHC class II presentation. google.com
Peptide PulsingDirectly incubating DCs with specific MAGE-A3 peptides (e.g., 111-126).Bypasses the need for intracellular processing; simple and direct. google.com
Apoptotic Cell LoadingCo-culturing DCs with apoptotic, MAGE-A3-expressing tumor cells.Mimics a natural pathway of antigen acquisition and can induce a class I-restricted response. ru.nl
mRNA ElectroporationIntroducing MAGE-A3-encoding mRNA into DCs.Enables endogenous protein synthesis for presentation on both MHC class I and II pathways. Can be enhanced with sorting signals (Ii, LAMP-1). uu.nlaacrjournals.org
Protein OpsonizationCoating the recombinant MAGE-A3 protein with a specific antibody before DC loading.Increases receptor-mediated uptake and can influence T-cell priming. nih.gov

B Lymphoblastoid Cell Lines (EBV-B cells) as Model Systems

B lymphoblastoid cell lines (LCLs) are B cells that have been immortalized by the Epstein-Barr virus (EBV). nih.govnih.gov EBV infection drives the B cells to proliferate indefinitely and establishes a latent infection where a specific subset of viral proteins is expressed. nih.govplos.org These EBV-transformed B cells (EBV-B cells) are potent antigen-presenting cells, expressing high levels of MHC class I and class II molecules, as well as costimulatory molecules. nih.gov This makes them an effective tool for studying antigen presentation and stimulating T-cell responses in vitro. nih.govnih.gov

In the context of MAGE-A3 research, EBV-B cells serve as a valuable model system for several reasons:

Antigen Presentation: Autologous EBV-B cells can be pulsed with exogenous MAGE-A3 protein or specific peptides like MAGE-A3 (111-126). google.com After taking up the antigen, they can process and present the relevant epitopes on their MHC class II molecules. google.com

T-Cell Activation: These antigen-loaded EBV-B cells can effectively stimulate the proliferation and cytokine production (e.g., TNF and IFN-γ) of MAGE-A3-specific CD4+ T-cell clones. google.com This allows researchers to identify and characterize T-cell responses to specific MAGE-A3 epitopes. google.com

Genetic Modification: EBV-B cells can be genetically modified to endogenously express a foreign antigen. nih.gov For example, they can be transduced with retroviral constructs to express the MAGE-A3 protein, allowing for the study of T-cell recognition of endogenously processed antigens. google.com This approach provides a consistent and reliable source of APCs presenting the desired antigen. nih.gov

HLA-Restriction Studies: By using EBV-B cells from donors with different HLA types, it is possible to determine the specific HLA molecule that presents a given peptide. For instance, studies have used EBV-B cells to demonstrate that the recognition of MAGE-A3 peptides by certain T-cell clones is restricted by specific HLA-DR alleles. google.com

Table 2: Use of EBV-B Cells as a Model System for MAGE-A3 (111-126) Presentation
ApplicationMethodologyKey FindingsReferences
T-Cell StimulationAutologous EBV-B cells are pulsed with the MAGE-A3 (111-126) peptide.Induces proliferation and cytokine production (TNF, IFN-γ) in specific CD4+ T-cell clones. google.com
Antigen Processing StudiesEBV-B cells are loaded with full-length recombinant His-MAGE-A3 protein.Demonstrates that EBV-B cells can process exogenous protein and present its epitopes to CD4+ T cells. google.com
HLA Restriction AnalysisRecognition of peptide-pulsed EBV-B cells by T-cell clones is tested in the presence of blocking antibodies against different HLA molecules.Identified that the T-cell response to MAGE-A3 peptides is often restricted by HLA-DR molecules. google.com
Endogenous Presentation ModelEBV-B cells are transduced with a retrovirus to express the MAGE-A3 gene.Transduced cells are recognized by anti-MAGE-A3 CD4+ T-cell clones, confirming processing and presentation of the endogenously synthesized antigen. google.com

T Cell Receptor Tcr Recognition of Mage A3 111 126 Peptide Mhc Complexes

Characterization of MAGE-A3 (111-126)-Specific T-Cell Clones

The identification and characterization of T-cell clones with specificity for the MAGE-A3 (111-126) peptide are fundamental to understanding the immune response to this tumor-associated antigen. These efforts involve the isolation and expansion of both CD4+ and CD8+ T-cell populations that can recognize this specific peptide-MHC complex.

Isolation and Expansion of CD4+ T-Cells

The isolation of MAGE-A3-specific CD4+ T-cells has been successfully achieved from both cancer patients and healthy individuals. nih.govnih.gov A sensitive method utilizing CD154 (CD40L) staining has been employed to detect these cells, which are often present at low frequencies, particularly before vaccination. nih.gov Studies have shown that MAGE-A3-specific CD4+ T-cells can be detected in all individuals tested, with higher frequencies observed in cancer patients who are seropositive for MAGE-A3. nih.govcapes.gov.br

The process often involves stimulating peripheral blood mononuclear cells (PBMCs) with overlapping peptide pools of the MAGE-A3 protein. unil.chnih.gov Through this in vitro stimulation, specific CD4+ T-cell populations can be expanded and subsequently cloned. unil.chnih.gov For instance, researchers have successfully isolated MAGE-A3 and MAGE-A4 specific CD4+ T-cells from all seven cancer patients analyzed in one study. unil.chnih.gov These isolated clones are then characterized based on their cytokine secretion profiles. nih.govunil.ch

The MAGE-A3 (111-125) peptide, which is a part of the longer 111-126 sequence, has been identified as an epitope that is naturally processed and presented by dendritic cells (DCs) in association with HLA-DP and HLA-DR molecules. unil.chnih.gov Specifically, the HLA-DPβ104 allele has been identified as a restricting element for the MAGE-A3 (111-125) epitope. unil.chnih.gov This has enabled the generation of MAGE-A3 (111-125)/DPβ104 multimers to screen for specific T-cells. unil.chnih.gov The use of such multimers has confirmed the presence of memory CD4+ T-cells specific for this peptide-MHC complex after in vitro stimulation of PBMCs from a head and neck squamous cell carcinoma (HNSCC) patient. nih.gov

The expansion of these isolated CD4+ T-cell clones is crucial for further functional analysis. Polyclonal expansion of CD154-expressing CD4+ T-cells after cell sorting has proven effective in generating a large number of MAGE-A3-specific CD4+ T-cell lines. nih.govcapes.gov.br This allows for a detailed characterization of their peptide specificity, HLA-restriction, and avidity. nih.govcapes.gov.br

Isolation and Expansion of CD8+ T-Cells

The isolation and expansion of CD8+ T-cells specific for MAGE-A3 epitopes are critical for developing cytotoxic T-lymphocyte (CTL)-based immunotherapies. The MAGE (Melanoma-associated antigen) family of genes encodes tumor-specific antigens that are processed into peptides and presented on the cell surface by HLA class I molecules, leading to potential lysis by specific CTLs. google.com

To generate high-avidity TCRs against MAGE-A3, a common strategy involves immunizing HLA-A*0201 transgenic mice with the MAGE-A3 peptide 112-120 (KVAELVHFL), an epitope that is also shared with MAGE-A9. nih.gov T-cells transduced with TCRs derived from this process have been shown to recognize not only MAGE-A3 but also MAGE-A12, and to a lesser extent, MAGE-A2 and MAGE-A6. nih.gov

The expansion of these engineered T-cells for adoptive cell therapy results in a mixed population of CD4+ and CD8+ T-cells, with a tendency for slightly more CD8+ T-cells. nih.gov These ex vivo expanded T-cell products typically display a T effector memory phenotype. nih.gov The efficiency of gene transfer is a key parameter, with studies reporting an average of 70% of CD8+ T-cells being positive for the MAGE-A3 tetramer. nih.gov

The functionality of these expanded CD8+ T-cells is confirmed through co-culture with antigen and HLA-matched tumor cell lines, where specific IFN-γ production is measured. nih.gov This demonstrates their capacity to recognize and respond to the target antigen.

Structural Basis of TCR-Peptide-MHC Interaction for MAGE-A3 (111-126)

The interaction between a T-cell receptor (TCR) and a peptide-MHC (pMHC) complex is a cornerstone of the adaptive immune response. nih.gov This recognition is mediated by the six complementarity-determining region (CDR) loops of the TCR, which engage the peptide and the MHC molecule. nih.gov The specificity of this interaction allows T-cells to detect a small number of foreign or aberrant peptides among a vast sea of self-peptides. nih.gov

While a specific crystal structure for a TCR in complex with the MAGE-A3 (111-126) peptide and its presenting MHC molecule is not detailed in the provided search results, general principles of TCR-pMHC interaction apply. The TCR's CDR3 loops, formed by V(D)J recombination, play a primary role in contacting the peptide, while the CDR1 and CDR2 loops, encoded by the V segments, tend to interact more with the MHC helices. nih.gov

The structural basis of TCR cross-reactivity is a critical aspect, as tragically highlighted in clinical trials involving MAGE-A3-targeted therapies. An affinity-enhanced TCR designed to recognize a MAGE-A3 peptide presented by HLA-A*01:01 was found to cross-react with a peptide from the protein Titin, which is expressed in cardiac tissue. frontiersin.orgnih.govfrontiersin.org This off-target recognition, which led to fatal cardiac toxicity, occurred despite limited sequence similarity between the MAGE-A3 and Titin peptides. nih.govfrontiersin.org This underscores the challenge in predicting TCR cross-reactivity based on peptide sequence alone and highlights the importance of understanding the three-dimensional structural mimicry that can lead to such devastating outcomes. frontiersin.org

Avidity and Specificity of T-Cell Responses to MAGE-A3 (111-126)

Functional Avidity Measurements

Functional avidity is a measure of the concentration of peptide required to elicit a half-maximal T-cell response. It is a critical parameter for evaluating the potential efficacy of T-cell-based therapies. Studies have shown that vaccination with MAGE-A3 protein in the presence of an adjuvant can selectively expand high-avidity CD4+ T-cells. nih.govcapes.gov.br However, it was also observed that multiple vaccinations with the protein alone could lead to the disappearance of these high-avidity T-cells. nih.govcapes.gov.br

The biochemical affinity of a TCR is highly correlated with its functional avidity. bmj.com TCRs with higher affinity for their pMHC ligand generally exhibit greater functional avidity, leading to more potent T-cell responses. bmj.com However, there is an optimal range of affinity, as excessively high affinity can sometimes lead to impaired signaling or off-target toxicities. nih.gov

In the context of MAGE-A3, efforts have been made to increase the avidity of TCRs through methods like site-directed mutagenesis in the CDR3 region to enhance their therapeutic potential. nih.gov

Cross-Reactivity with Homologous MAGE-A Peptides and Other Antigens

A significant challenge in targeting MAGE-A3 is the potential for TCR cross-reactivity with other homologous MAGE-A family members and unrelated self-antigens. The MAGE-A family proteins share a high degree of sequence conservation within their MAGE homology domain. vulcanchem.com

TCRs generated against the MAGE-A3 (112-120) peptide have demonstrated cross-reactivity with the corresponding epitopes from MAGE-A9, MAGE-A12, MAGE-A2, and MAGE-A6. nih.gov This cross-reactivity can be beneficial if these other MAGE-A proteins are also expressed on tumor cells. However, it can also lead to off-target toxicities if they are expressed in healthy tissues. For instance, neurotoxicity observed in a clinical trial was attributed to the recognition of MAGE-A12, which is expressed in the brain. nih.gov

The most severe instance of cross-reactivity involved an affinity-enhanced TCR targeting a MAGE-A3 peptide on HLA-A01, which also recognized a peptide from the cardiac protein Titin. frontiersin.orgnih.govfrontiersin.org This molecular mimicry, despite sequence differences, resulted in fatal cardiotoxicity. frontiersin.org Another instance of neurotoxicity was linked to a TCR targeting an HLA-A02:01-restricted MAGE-A3 peptide that cross-reacted with a peptide from EPS8L2. frontiersin.orgnih.gov

These findings underscore the critical need for thorough preclinical screening to de-risk TCR-based therapies by identifying potential off-target reactivities.

Mechanisms of T-Cell Activation and Effector Function Induction by MAGE-A3 (111-126)

Upon successful recognition of the MAGE-A3 (111-126) peptide-MHC complex, CD4+ T-cells become activated, leading to their proliferation and the initiation of various effector functions. This activation is crucial for helping to orchestrate a broader immune attack against tumor cells expressing the MAGE-A3 antigen. google.comvulcanchem.com The activated CD4+ helper T-cells provide critical support for the induction and maintenance of cytotoxic T lymphocytes (CTLs), which are the primary effectors in directly killing tumor cells. vulcanchem.com

The activation process involves a cascade of intracellular signaling events within the T-cell, triggered by the engagement of the TCR with its cognate peptide-MHC ligand. This leads to the upregulation of activation markers on the T-cell surface and the secretion of signaling molecules, including cytokines, which influence the nature and magnitude of the immune response. miltenyibiotec.com

Cytokine Production Profiles (IFN-γ, IL-4, IL-5)

A key effector function of activated CD4+ T-cells is the production of a specific profile of cytokines. In the context of MAGE-A3 (111-126) recognition, the cytokine response is predominantly characterized by the secretion of Type 1 cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor (TNF). nih.gov

Studies using CD4+ T-cell clones have consistently demonstrated the production of IFN-γ following stimulation with the MAGE-A3 (111-126) peptide. For example, T-cell clones stimulated with autologous B-cells pulsed with the MAGE-A3 (111-126) peptide showed significant production of both IFN-γ and TNF. google.comnih.gov In one study, a CD4+ T-cell clone (clone 37) produced high levels of IFN-γ when stimulated with the MAGE-A3 (111–126) peptide presented by autologous Epstein-Barr virus-transformed B-cells (EBV-B cells). nih.gov Similarly, another CD4+ T-cell clone (clone 22) produced IFN-γ upon recognition of MAGE-A3 presented by HLA-DP4 molecules. While IFN-γ is the most prominently reported cytokine, the broader profile, including IL-4 and IL-5 which are characteristic of a Type 2 response, is less documented in direct response to this specific peptide. Generally, the cytokine milieu can influence T-cell differentiation; for instance, the presence of IFN-alpha has been shown to drive T-cells toward a Th1 phenotype (producing IFN-γ) rather than a Th2 phenotype (producing IL-4 and IL-5). nih.gov

T-Cell CloneStimulusPresenting MoleculeCytokine ProducedReference
Clone 37MAGE-A3 (111-126) peptideHLA-DR13IFN-γ, TNF nih.gov
Clone B6/34 & B6/37MAGE-A3 (111-126) peptideHLA-DRB1*1302TNF, IFN-γ google.com
Clone 22MAGE-A3 proteinHLA-DP4IFN-γ
Anti-MAGE-A3 TCR-transduced T-cellsAntigen and HLA-matched tumor cell linesNot specifiedIFN-γ nih.gov

Cytolytic Activity in vitro

While CD4+ T-cells are primarily known as "helper" cells, some subsets can exert direct cytotoxic effects on target cells. Research has demonstrated that CD4+ T-cell clones specific for MAGE-A3 epitopes can exhibit lytic activity in vitro. google.com

A CD4+ T-cell clone, C3.22, which recognizes a MAGE-A3 peptide presented by HLA-DP molecules, demonstrated cytotoxic activity against tumor cells. google.com Another clone, referred to as clone 22, which recognizes a MAGE-A3 epitope presented by HLA-DPB1*0401, was capable of lysing melanoma and carcinoma cell lines that expressed both MAGE-A3 and the appropriate HLA molecule. Interestingly, this cytolytic activity was significantly enhanced when the tumor cells were pre-treated with IFN-γ, suggesting that the inflammatory microenvironment can make tumor cells more susceptible to CD4+ T-cell-mediated killing. This indicates that the MAGE-A3 (111-126) peptide can induce a multifaceted immune response that includes not only helper functions but also direct anti-tumor cytotoxicity.

Effector CellTarget CellMHC RestrictionKey FindingReference
CD4+ T-cell clone C3.22Tumor cells expressing MAGE-A3HLA-DPDemonstrated lytic activity. google.com
CD4+ T-cell clone 22HLA-DPB10401+ tumor cells expressing MAGE-A3HLA-DPB10401Lysed tumor cells, with activity enhanced by IFN-γ pretreatment of targets.
Anti-MAGE-3.A24 CTL clonesPeptide-pulsed cellsHLA-A24Although specific for a different MAGE-A3 peptide (195-203), these clones lysed peptide-pulsed cells effectively but did not recognize tumor cells expressing MAGE-A3, suggesting poor processing of that specific peptide. nih.gov

Research Methodologies and Experimental Models for Mage A3 111 126 Studies

In Vitro Immunogenicity Assays

In vitro assays are fundamental to confirming the immunogenicity of the MAGE-A3 (111-126) peptide by providing direct evidence of T-cell activation and function upon encountering the antigen.

T-cell proliferation assays are crucial for quantifying the expansion of antigen-specific T-cell populations following stimulation. A common method involves the use of carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. In one study, T-cells were labeled with CFSE and co-cultured with autologous dendritic cells loaded with a MAGE-A3 peptide. The proliferation of these T-cells was then assessed by measuring the dilution of CFSE using flow cytometry, indicating a specific response to the antigen. nih.gov

The activation of T-cells by a specific peptide can be quantified by measuring the cytokines they release. Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme-Linked Immunospot (ELISpot) are two widely used techniques for this purpose.

ELISA : This assay measures the concentration of cytokines, such as Interferon-gamma (IFN-γ), in the supernatant of co-cultures containing T-cells and antigen-presenting cells (APCs) pulsed with the MAGE-A3 peptide. For instance, researchers have used ELISA to measure IFN-γ released by CD4+ T-cell clones after stimulation with MAGE-A3 peptides to confirm epitope recognition. nih.gov Human MAGE-A3 ELISA kits are commercially available for the quantitative determination of MAGE-A3 concentrations in various biological fluids. assaygenie.combiocompare.com

ELISpot : The ELISpot assay is a highly sensitive method that detects cytokine secretion at the single-cell level, allowing for the quantification of antigen-specific T-cells. elabscience.commabtech.com It is frequently used to assess the frequency of IFN-γ-secreting T-cells following stimulation with MAGE-A3 epitopes. mdpi.com Studies have shown a significant increase in IFN-γ production by CD8+ T-cells after stimulation with predicted MAGE-A3 epitopes, confirming their ability to induce a cellular immune response. thno.org

Table 1: Cytokine Secretion Assays in MAGE-A3 Research

Assay TypeAnalyte MeasuredPurposeKey FindingsReference(s)
ELISAIFN-γ, TNFConfirmation of T-cell clone specificityIdentified MAGE-3111–126 and MAGE-3115–130 as stimulatory peptides. nih.gov
ELISpotIFN-γ, Granzyme BEnumeration of antigen-specific T-cellsDetected increased IFN-γ and Granzyme B production by CD8+ T-cells upon MAGE-A3 epitope stimulation. mdpi.comthno.org
ELISAMAGE-A3-specific antibodiesAssessment of humoral responseInduced in all evaluated patients following MAGE-A3 immunotherapeutic administration. researchgate.net

Flow cytometry using MHC-peptide multimers (also known as tetramers) is a powerful technique for the direct visualization and quantification of antigen-specific T-cells. mblbio.com These reagents consist of multiple MHC molecules, each loaded with a specific peptide, which bind with high avidity to the T-cell receptors (TCRs) that recognize the specific peptide-MHC complex.

For the MAGE-A3 (111-126) region, studies have utilized fluorescently labeled HLA-DPβ1*04 multimers loaded with the MAGE-A3111–125 peptide to identify and analyze specific CD4+ T-cells from head and neck cancer patients. nih.gov This technique confirmed the presence of memory CD4+ T-cells specific for this epitope. nih.gov Similarly, MAGE-A3 tetramers are used to identify and quantify CD8+ T-cells that are specific for epitopes derived from the MAGE-A3 protein. nih.govthno.org

Cytotoxicity assays measure the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells that present the specific antigen. This is a key functional readout for the effectiveness of an anti-tumor T-cell response.

Chromium-51 (51Cr) Release Assay : A traditional method where target cells are labeled with 51Cr. If the CTLs recognize and lyse the target cells, 51Cr is released, and its amount can be quantified to determine the level of cytotoxicity. google.com

Imaging-Based Assays : Modern approaches utilize imaging to visualize and quantify cancer cell death. For example, cytotoxicity imaging assays have been employed to compare the killing of MAGE-A3 positive tumor cells versus off-target cells by T-cells engineered with a TCR specific for the MAGE-A3112–120 epitope. nih.gov These assays confirmed that the T-cell killing effect was HLA-A*02-restricted. nih.gov

Table 2: Examples of Cytotoxicity Assays for MAGE-A3

Assay MethodTarget CellsEffector CellsKey FindingReference(s)
51Cr-release assayEBV-B cells pulsed with MAGE-A3 peptideCD4+ T-cell cloneDemonstrated the lytic activity of a specific CD4+ T-cell clone. google.com
Imaging-based Cytotoxicity AssayA375 (MAGE-A3+) and CAPAN-2 (MAGE-A3-) cell linesT-cells with MAGE-A3112–120 TCRShowed HLA-A*02-restricted killing of MAGE-A3 expressing cells. nih.gov
Apoptosis Assay (Flow Cytometry)T2 cells pulsed with MAGE-A3 epitopesCD8+ T-cellsEnhanced target cell killing was observed after stimulation with MAGE-A3 epitopes. thno.org

Flow Cytometry-Based T-Cell Staining (e.g., MHC-peptide Multimers)

In Silico Approaches for Epitope Prediction and Immunogenicity Assessment

Computational methods, often referred to as in silico approaches, are essential first steps in identifying potential T-cell epitopes within a protein sequence, thereby streamlining subsequent experimental validation. duth.gr

The binding of a peptide to an MHC molecule is a prerequisite for T-cell recognition. duth.gr MHC binding prediction algorithms use computational models to predict the binding affinity of peptides to specific MHC alleles. iiitd.edu.in These tools are crucial for screening large protein sequences to identify candidate epitopes.

Researchers have used databases and prediction servers like the Immune Epitope Database (IEDB) to predict potential HLA-A2 restricted epitopes from the MAGE-A3 protein. thno.orggriffith.edu.au These predictions are based on scoring matrices or machine learning models trained on large datasets of experimentally verified binding peptides. iiitd.edu.inbiorxiv.org The predicted high-scoring peptides, including those within the 111-126 region, are then synthesized and tested in the in vitro assays described above to confirm their immunogenicity. thno.orgnih.gov This combined in silico and in vitro approach significantly accelerates the identification of clinically relevant T-cell epitopes.

T-Cell Epitope Prediction and Design

The identification of specific T-cell epitopes within the MAGE-A3 protein is a cornerstone of developing targeted immunotherapies. The MAGE-A3 (111-126) region, in particular, has been a subject of investigation for its potential to elicit anti-tumor immune responses. Researchers have identified a CD4+ T-cell epitope within this sequence, specifically MAGE-A3(111-125). nih.gov This epitope has been shown to be naturally processed and presented by dendritic cells (DCs) in association with HLA-DP molecules. nih.gov

Computational tools and in vitro assays are pivotal in predicting and validating T-cell epitopes. The process often begins with obtaining the amino acid sequence of the MAGE-A3 protein from databases like GenBank. thno.org Subsequently, algorithms are employed to predict potential epitopes based on their binding affinity to specific Major Histocompatibility Complex (MHC) molecules. thno.org For instance, the Immune Epitope Database (IEDB) provides tools that can predict 8-11 amino acid long peptides with high affinity for specific HLA alleles, such as HLA-A*0201. These predictions are often guided by parameters like a low percentile rank, indicating a strong binder.

Following in silico prediction, experimental validation is crucial. This can involve synthesizing the predicted peptide epitopes and using them to stimulate T-cells in vitro. thno.org Techniques like tetramer staining can then be used to detect and quantify epitope-specific CD8+ T-cells. thno.org The expansion of these specific T-cell populations upon stimulation provides evidence of the epitope's immunogenicity. thno.org Furthermore, the ability of T-cells transduced with TCRs specific for a candidate epitope to recognize and kill tumor cells expressing MAGE-A3 serves as a functional validation of the epitope's potential in a therapeutic context. thno.org

One study successfully identified the HLA-A2 restricted T-cell epitope MAGE-A3:112-120 (KVAELVHFL) through such predictive and experimental approaches. nih.gov This epitope is, in fact, shared with MAGE-A9 and also shows recognition of MAGE-A12. nih.gov The systematic analysis of T-cell responses to MAGE-A3 and the corresponding antigen-specific TCRs is considered essential for designing effective and safe personalized TCR-T cell therapies. thno.org

Table 1: Predicted and Validated T-Cell Epitopes in MAGE-A3

EpitopeAmino Acid SequenceHLA RestrictionCell TypeResearch Focus
MAGE-A3(111-125)-HLA-DPCD4+ T-cellNaturally processed and presented epitope. nih.gov
MAGE-A3(112-120)KVAELVHFLHLA-A*02:01CD8+ T-cellShared epitope with MAGE-A9 and MAGE-A12. nih.govsb-peptide.com
MAGE-A3-Mp4LVFGIELMEV (160-169)HLA-A2CD8+ T-cellInduced significant T-cell increment in NSCLC donors. researchgate.net

Preclinical Animal Models

Murine Tumor Models for MAGE-A3 (111-126) Immunogenicity

Murine tumor models are indispensable for the preclinical evaluation of MAGE-A3-based cancer immunotherapies. nih.govplos.org These models allow for the in vivo assessment of vaccine efficacy and the elucidation of the mechanisms underlying anti-tumor immune responses. nih.govplos.org A common approach involves the use of syngeneic mouse models, where tumor cells that are genetically compatible with the host mouse strain are implanted. mdpi.comelifesciences.org

To study the immunogenicity of MAGE-A3, researchers often use mouse tumor cell lines, such as the CT26 colon carcinoma line, that have been engineered to express the MAGE-A3 antigen. mdpi.com BALB/c mice are frequently used as the host for these tumor cells. mdpi.com These models can be established as either subcutaneous tumors or as artificial metastasis models through intravenous injection of the tumor cells. mdpi.com

The design of these preclinical studies often involves immunizing the mice with a MAGE-A3-based vaccine and then challenging them with the MAGE-A3-expressing tumor cells. nih.govplos.org The effectiveness of the immunization is then evaluated by monitoring tumor growth and survival rates of the mice. mdpi.com For instance, a study using a recombinant MAGE-A3 protein combined with an immunostimulant demonstrated protection against challenge with MAGE-A3-expressing tumors. nih.govplos.org

The choice of the murine model is critical, as different models can have varying levels of immunogenicity. elifesciences.org For example, tumors induced by chemical carcinogens may have a higher mutational burden and be more immunogenic compared to genetically engineered mouse models (GEMMs). elifesciences.org These models have been instrumental in demonstrating that MAGE-A3 cancer immunotherapeutics can induce long-lasting anti-tumoral responses. nih.govplos.org

Evaluation of Antigen-Specific Immune Responses in Vivo

The in vivo evaluation of antigen-specific immune responses is a critical step in the preclinical development of MAGE-A3 immunotherapies. nih.gov These studies aim to determine if a vaccine or other immunotherapeutic strategy can induce a robust and effective immune response against the MAGE-A3 antigen in a living organism. nih.govplos.orgnih.gov

A key method for assessing cellular immune responses is the quantification of antigen-specific T-lymphocytes. nih.gov This can be achieved by collecting peripheral blood mononuclear cells (PBMCs) from immunized animals and re-stimulating them ex vivo with MAGE-A3 peptides. nih.gov The frequency of T-cells, both CD4+ and CD8+, that secrete cytokines like interferon-gamma (IFN-γ) upon stimulation is then measured. nih.gov An increase in the number of these IFN-γ secreting cells post-immunization indicates a successful T-cell response. nih.gov

In addition to cellular immunity, humoral immune responses are also evaluated by detecting the presence of circulating antibodies against MAGE-A3. nih.gov The generation of MAGE-A3 specific antibodies provides another layer of evidence for the immunogenicity of the therapeutic agent. nih.gov

Studies in non-human primates, such as cynomolgus macaques, have provided valuable data on the immunogenicity of MAGE-A3 vaccines. nih.gov These studies have shown that vaccination can lead to a significant expansion of MAGE-A3-specific CD8+ T-cells that can persist for several months. nih.gov Furthermore, these responses have been observed against epitopes that are conserved between the human MAGE-A3 used in the vaccine and the macaque's own MAGE-A3 homolog, demonstrating the potential for inducing auto-reactive T-cells. nih.gov The analysis of cytokine profiles from MAGE-A3-specific T-cells has also been used to characterize the nature of the immune response, with a Th1-type response, characterized by high levels of IFN-γ and TNF-α, being associated with anti-tumor activity. plos.org

Adoptive T-Cell Transfer Models

Adoptive T-cell transfer (ACT) represents a promising immunotherapeutic strategy for cancer, and preclinical models are essential for its development and refinement. nih.gov In the context of MAGE-A3, ACT models involve the administration of T-cells that have been genetically engineered to express a T-cell receptor (TCR) specific for a MAGE-A3 epitope. nih.govnih.gov

These models are crucial for assessing the anti-tumor efficacy and potential toxicities of TCR-engineered T-cells before they are used in clinical trials. nih.govmdpi.com A common approach involves using xenograft mouse models, where human tumor cells expressing MAGE-A3 are implanted into immunodeficient mice. mdpi.com These mice are then treated with human T-cells that have been transduced with a MAGE-A3-specific TCR. mdpi.com

The effectiveness of the adoptively transferred T-cells is evaluated by monitoring tumor regression. nih.gov Studies have shown that T-cells engineered to target MAGE-A3 can mediate the regression of established tumors in these models. nih.gov However, these models have also been instrumental in identifying potential on-target, off-tumor toxicities. mdpi.com For example, severe neurotoxicity was observed in some patients treated with MAGE-A3 TCR-T cells, which was later attributed to the TCR cross-reacting with a similar epitope in the MAGE-A12 protein expressed in the brain. nih.govmdpi.com More recent research suggests that cross-reactivity with the EPS8L2 protein may also be a contributing factor to this toxicity. researchgate.net

To enhance the efficacy of ACT, researchers are exploring strategies to improve the homing of T-cells to the tumor site. One approach involves engineering the T-cells to express chemokine receptors that match the chemokines present in the tumor microenvironment. mdpi.com For instance, MAGE-A3 TCR transgenic T-cells overexpressing the chemokine receptor CXCR2 showed improved tumor infiltration in a human melanoma xenograft model. mdpi.com These preclinical ACT models are vital for optimizing the design of TCR-T cell therapies to maximize their anti-tumor activity while minimizing potential risks. frontiersin.org

Functional Role of Mage A3 in Tumor Biology and Its Research Implications for Epitope Targeting

MAGE-A3 Influence on Cancer Cell Proliferation and Apoptosis

MAGE-A3 has been shown to play a significant role in promoting the proliferation of cancer cells and inhibiting apoptosis (programmed cell death). nih.govnih.gov Overexpression of MAGE-A3 in cervical cancer cells has been demonstrated to markedly promote cell proliferation both in laboratory settings (in vitro) and in living organisms (in vivo), leading to increased tumor growth. nih.govnih.gov This is often accompanied by an increase in the proportion of cells in the S phase of the cell cycle, the phase where DNA is replicated. nih.govnih.gov Conversely, silencing or knocking down MAGE-A3 expression has been shown to inhibit proliferation in various cancer cell lines, including cervical and gastric cancer cells. nih.govnih.gov

The anti-apoptotic function of MAGE-A3 is a critical aspect of its role in tumorigenesis. Silencing of MAGE-A3 has been found to induce the intrinsic apoptosis pathway in multiple myeloma cells. atlasgeneticsoncology.orgaacrjournals.org Research indicates that MAGE-A3 can suppress apoptosis through both p53-dependent and -independent mechanisms. aacrjournals.orgashpublications.org In some cancers, MAGE-A3 has been shown to inhibit apoptosis by suppressing the pro-apoptotic protein Bax and preserving the inhibitor of apoptosis protein, survivin. nih.govaacrjournals.org However, in bladder cancer cell lines, a contrasting anti-oncogenic characteristic was observed, where silencing of MAGE-A3 led to increased proliferation and reduced apoptosis. uni-marburg.de

Table 1: Impact of MAGE-A3 Expression on Cancer Cell Proliferation and Apoptosis

Cancer Type Effect of MAGE-A3 Overexpression/Expression Effect of MAGE-A3 Knockdown/Silencing Key Molecular Players Involved
Cervical Cancer Promoted proliferation, increased S phase cells, suppressed apoptosis. nih.govnih.gov Inhibited proliferation, blocked cell cycle in G1 phase, induced apoptosis. nih.govnih.gov KAP1, p53, p21, Cyclin D1, Bax, Bcl-2, PUMA. nih.govnih.gov
Multiple Myeloma Correlates with higher frequencies of proliferating cells and disease progression. atlasgeneticsoncology.orgaacrjournals.org Induced intrinsic apoptosis. atlasgeneticsoncology.orgaacrjournals.org p53, Bax, survivin. aacrjournals.org
Gastric Cancer Promotes tumor stemness and proliferation. aging-us.com Reduced proliferation. nih.gov PI3K/AKT pathway. aging-us.com
Pancreatic Cancer Protected cells from apoptosis during growth factor deprivation and in the presence of cytotoxic drugs. nih.gov Reduced cell proliferation and increased apoptosis. nih.gov CCL2, survivin. nih.gov
Thyroid Carcinoma Accelerated cell cycle progression. aacrjournals.orgnih.gov - p21. aacrjournals.orgnih.gov
Bladder Cancer - Increased proliferation and colony formation, reduced apoptosis. uni-marburg.de livin, p21, phospho-p53. uni-marburg.de

Involvement of MAGE-A3 in Cell Migration and Invasion Mechanisms

Emerging evidence strongly suggests that MAGE-A3 is deeply involved in promoting cancer cell migration and invasion, which are critical steps in metastasis. aacrjournals.orgnih.govnih.gov Studies have shown that forced expression of MAGE-A3 in thyroid carcinoma cells significantly increases their migration rate and invasive capabilities in vitro. aacrjournals.orgnih.gov This was further substantiated in in vivo models, where MAGE-A3 expression promoted tumor growth and led to a significant increase in lung metastases. aacrjournals.orgnih.gov

In non-small cell lung cancer (NSCLC), downregulation of MAGE-A3 in A549 cells resulted in decreased migration and colony formation. spandidos-publications.comnih.gov This effect is linked to the induction of epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. spandidos-publications.comnih.gov Knockdown of MAGE-A3 in cervical cancer cells also significantly suppressed their migratory and invasive abilities. nih.govresearchgate.net Conversely, overexpressing MAGE-A3 in these cells had the opposite effect, enhancing their motility. nih.govresearchgate.net This has been linked to the modulation of the Wnt signaling pathway, which is known to be involved in cell motility. researcher.lifenih.gov

Table 2: Role of MAGE-A3 in Cell Migration and Invasion

Cancer Type Effect of MAGE-A3 Expression Associated Mechanisms
Thyroid Carcinoma Increased cell migration and invasion, leading to more numerous lung metastases. aacrjournals.orgnih.gov Down-regulation of p21. aacrjournals.orgnih.gov
Non-Small Cell Lung Cancer (NSCLC) Promotes cell metastasis. spandidos-publications.comnih.gov Induction of epithelial-mesenchymal transition (EMT). spandidos-publications.comnih.gov
Cervical Cancer Facilitates cell migration and invasion. nih.govresearchgate.net Actuation of the Wnt signaling pathway and modulation of EMT. researcher.lifenih.gov
Esophageal Squamous Cell Carcinoma (ESCC) Promotes metastasis. cancerindex.org Induction of epithelial-mesenchymal transition (EMT). cancerindex.org

MAGE-A3 Interactions with Cellular Signaling Pathways (e.g., p53, AMPK)

MAGE-A3 exerts its oncogenic functions by interacting with and modulating key cellular signaling pathways, most notably the p53 and AMP-activated protein kinase (AMPK) pathways.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. MAGE-A3 has been shown to interact with and inhibit the function of p53. nih.govnih.govplos.org In cervical cancer cells, MAGE-A3 interacts with KAP1 (KRAB domain-associated protein 1), which in turn suppresses the transcriptional activity of p53. nih.govnih.gov This suppression prevents p53 from regulating the expression of genes involved in cell cycle arrest (like p21) and apoptosis (like Bax and PUMA). nih.govnih.gov In multiple myeloma, MAGE-A3's inhibition of p53 leads to decreased expression of Bax and p21, contributing to cell survival and proliferation. nih.gov Some studies suggest MAGE-A proteins may directly bind to p53, blocking its interaction with chromatin. researchgate.net

MAGE-A3 also plays a crucial role in cellular metabolism through its interaction with AMPK, a master sensor of cellular energy status. nih.govnih.gov The MAGE-A3/6-TRIM28 ubiquitin ligase complex targets AMPKα1 for ubiquitination and degradation. nih.govnih.gov This degradation of AMPK leads to the inhibition of autophagy and the activation of mTOR signaling, promoting anabolic processes that support tumor growth. nih.govnih.govtandfonline.com By suppressing AMPK, MAGE-A3 helps cancer cells to reprogram their metabolism to sustain high rates of proliferation. embopress.org

Table 3: MAGE-A3 Interactions with Signaling Pathways

Signaling Pathway Interacting Partners Downstream Effects of MAGE-A3 Interaction
p53 Pathway KAP1, p53. nih.govnih.govresearchgate.net Suppression of p53 transcriptional activity, leading to decreased expression of p21, Bax, and PUMA, thus inhibiting cell cycle arrest and apoptosis. nih.govnih.govnih.gov
AMPK Pathway TRIM28, AMPKα1. nih.govnih.gov Ubiquitination and degradation of AMPKα1, leading to inhibition of autophagy and activation of mTOR signaling. nih.govnih.govtandfonline.com
Wnt Signaling Pathway - Activation of the pathway, facilitating cervical cancer cell viability and motility. researcher.lifenih.gov
PI3K/AKT Pathway - Regulation of tumor stemness in gastric cancer. aging-us.com
STAT1 Pathway STAT1. medsci.org Regulation of tyrosine phosphorylated STAT1 (pY-STAT1) expression, remodeling the tumor microenvironment. medsci.orgnih.gov

Research into MAGE-A3 Expression Regulation and Immune Evasion Mechanisms by Tumors

The expression of MAGE-A3 in cancer cells is tightly regulated, primarily through epigenetic mechanisms. atlasgeneticsoncology.org Demethylation of the promoter region is a major factor leading to the aberrant de-repression of MAGE-A3 in tumors. atlasgeneticsoncology.org Histone acetylation has also been reported to regulate its expression. atlasgeneticsoncology.org

A significant area of research focuses on how MAGE-A3 contributes to the ability of tumors to evade the immune system. MAGE-A3 expression in tumor cells has been associated with immune cell infiltration into the tumor microenvironment and anti-tumor immune responses. medsci.org It has been shown that MAGE-A3 interacts with STAT1, a key transcription factor in interferon signaling, and regulates its phosphorylation. medsci.orgnih.gov Silencing MAGE-A3 can lead to an upregulation of genes involved in antigen processing and presentation, as well as chemokines that attract immune cells. medsci.org This suggests that MAGE-A3 expression may help tumors to suppress the presentation of tumor antigens and evade recognition by T cells. medsci.org Furthermore, co-expression of MAGE-A3 and PD-L1, an immune checkpoint protein, has been observed in lung cancer, suggesting a synergistic role in immune evasion. aacrjournals.org The ability of MAGE-A3 to modulate the tumor microenvironment highlights its potential role in creating an immunosuppressive landscape that fosters tumor growth. cancerindex.orgmedsci.org

Advanced Research Perspectives on Mage A3 111 126 for Immunotherapeutic Development

T-Cell Receptor (TCR) Engineering and Gene Transfer Research

The genetic modification of T-cells to express TCRs specific for tumor antigens represents a promising frontier in cancer treatment. nih.gov Research in this area for MAGE-A3 has focused on isolating highly effective TCRs and evaluating their performance and safety in preclinical models.

Isolation and Characterization of High-Avidity TCRs for MAGE-A3 (111-126)

One primary method involves the immunization of HLA-transgenic mice with MAGE-A3 peptides. For instance, a high-avidity TCR was generated by immunizing HLA-A*0201 transgenic mice with the MAGE-A3 peptide spanning amino acids 112-120. nih.gov The avidity of this TCR was further enhanced through site-directed mutagenesis in the complementary-determining region 3 (CDR3), a key area for peptide interaction. nih.gov

Another approach sources TCRs from human donors. High-avidity T-cell clones can be isolated from the natural T-cell repertoire by stimulating peripheral blood mononuclear cells with peptide-loaded dendritic cells. mdpi.comnih.gov Subsequent single-cell sequencing allows for the identification and pairing of the TCRα and TCRβ chains from the most reactive T-cell clones. nih.gov While affinity-matured TCRs have shown success in clinical responses for MAGE-A family antigens, they also carry an increased risk of cross-reactivity with other proteins in normal tissues. mdpi.com

Table 1: Approaches for Isolating High-Avidity MAGE-A3 TCRs

Method Description Key Findings/Considerations References
Transgenic Mouse Immunization HLA-transgenic mice are immunized with MAGE-A3 peptides to generate a specific T-cell response. High-avidity TCRs are then isolated from these T-cells.Generated a high-avidity TCR against MAGE-A3:112-120. Avidity can be further increased via mutagenesis of the CDR3 region. nih.gov
Allogeneic Donor Screening T-cells from healthy allogeneic (mismatched) donors are used to identify alloreactive T-cells that are specific to the peptide-MHC complex.Aims to achieve TCRs with high reactivity towards the full peptide-MHC target. mdpi.com
In Vitro T-Cell Stimulation T-cells from donors are expanded in vitro and stimulated with MAGE-A3 peptides presented by antigen-presenting cells (APCs) to select for highly reactive clones.Allows for the isolation of natural high-avidity TCRs from the human repertoire. Functional avidity can be quantified, with high avidity defined by an EC50 in the nanomolar range (10⁻⁸ to 10⁻⁹ M). mdpi.comnih.gov

Preclinical Evaluation of TCR Gene-Modified T-Cells

Before clinical application, TCR gene-modified T-cells undergo rigorous preclinical evaluation to assess their efficacy and, critically, their safety. A significant challenge with high-avidity MAGE-A3 TCRs has been off-target toxicity, where the engineered T-cells recognize similar peptide sequences on healthy tissues. nih.govucl.ac.uk

Preclinical studies revealed that certain high-affinity MAGE-A3 TCRs could cross-react with epitopes from the MAGE-A12 protein found in the brain or the Titin protein expressed in cardiac muscle. nih.govmdpi.comucl.ac.uk These findings highlighted the absolute necessity for comprehensive preclinical screening pipelines to de-risk TCR candidates. mdpi.com Current preclinical evaluation strategies include:

Alanine (B10760859) Scanning: Each amino acid of the target peptide is systematically replaced with alanine to identify key residues for TCR recognition. This helps predict potential cross-reactivity with other peptides. nih.gov

In Vitro Co-culture Assays: Engineered T-cells are co-cultured with various tumor cell lines that express the target antigen and HLA molecule. The specific recognition and killing of these cells are measured, often by quantifying IFN-γ release. nih.gov

Xenograft Mouse Models: Human tumor xenografts are established in immunodeficient mice, which are then treated with the TCR-engineered T-cells. These models are used to evaluate the anti-tumor activity and in vivo trafficking of the T-cells. mdpi.com

Research has also explored further genetic modifications to improve the function of these cells. For example, engineering MAGE-A3 TCR T-cells to co-express the chemokine receptor CXCR2 was shown in a preclinical xenograft model to enhance their ability to infiltrate tumors. mdpi.com

Table 2: Preclinical Evaluation of MAGE-A3 TCR-T Cells

Evaluation Method Purpose Key Findings References
Cross-Reactivity Screening (e.g., Alanine Scan) To identify potential off-target recognition of similar peptides from other proteins.Essential for safety; early MAGE-A3 TCRs showed cross-reactivity with MAGE-A12 and Titin, leading to toxicity. nih.govmdpi.com
In Vitro Functional Assays To confirm specific anti-tumor activity against antigen-positive cells.Transduced T-cells demonstrated specific IFN-γ production when co-cultured with MAGE-A3 positive, HLA-matched tumor cells. nih.gov
Xenograft Animal Models To assess in vivo anti-tumor efficacy and T-cell homing.Overexpression of CXCR2 in MAGE-A3 TCR-T cells led to superior tumor infiltration in a melanoma xenograft model. mdpi.com

Peptide-Based Vaccine Design Research for MAGE-A3 (111-126)

Peptide-based vaccines aim to stimulate a patient's own immune system to target and destroy cancer cells. nih.gov Research into vaccines using the MAGE-A3 (111-126) peptide focuses on optimizing their formulation to elicit a powerful and durable anti-tumor immune response.

Adjuvant Development for Enhanced Immunogenicity

Peptide antigens alone are often poorly immunogenic. Adjuvants are critical components of vaccine formulations that help activate the innate immune system and provide the necessary signals to prime a robust T-cell response. nih.govmdpi.com

Research has shown that the choice of adjuvant significantly impacts the effectiveness of MAGE-A3 vaccines. In a clinical study comparing two adjuvant systems, AS02B and AS15, the AS15 formulation, which includes a Toll-like receptor 9 (TLR9) agonist (CpG), induced more robust MAGE-A3-specific T-cell responses. researchgate.net TLR agonists are potent activators of dendritic cells, the most important APCs for initiating T-cell immunity. nih.gov Other adjuvants, such as Montanide ISA-51, have also been used in peptide vaccine formulations to successfully induce both CD4+ and CD8+ T-cell responses. frontiersin.org

Table 3: Adjuvants Researched for Peptide Vaccine Formulations

Adjuvant Mechanism of Action Relevance to MAGE-A3/Peptide Vaccines References
AS15 Contains a TLR9 agonist (CpG), MPL (a TLR4 agonist), and a saponin (B1150181) (QS-21) in a liposomal formulation.Demonstrated superior induction of MAGE-A3-specific T-cell and antibody responses compared to the AS02B adjuvant. researchgate.net
Montanide ISA-51 A water-in-oil emulsion that creates an antigen depot, allowing for slow release and prolonged immune stimulation.Shown to effectively induce both CD4+ and CD8+ T-cell responses when used with long peptide antigens. frontiersin.org
Toll-Like Receptor (TLR) Agonists Synthetic molecules that mimic pathogen components (PAMPs) to activate specific TLRs on immune cells, triggering a strong inflammatory response.Combining peptides with TLR agonists can produce significant anti-tumor effects and promote a Th1-biased immune response. nih.gov

Delivery Systems for MAGE-A3 (111-126) Peptide

Effective delivery systems are crucial for protecting peptide antigens from rapid degradation in the body and for ensuring they are efficiently taken up by antigen-presenting cells. nih.govthno.org Nanotechnology has provided a variety of platforms for this purpose.

Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, can encapsulate peptides, shielding them from enzymes and prolonging their presentation to the immune system. nih.govmdpi.com Research on MAGE-A3 nanovaccines has demonstrated enhanced efficacy. For example, MAGE-3 peptides encapsulated in nanoparticles made of chitosan (B1678972) and deoxycholic acid generated specific cytotoxic T-lymphocytes (CTLs) and achieved significant tumor regression in preclinical models. spandidos-publications.com Another approach utilized self-assembling peptide nanotubes to improve the stability and cellular uptake of a MAGE-3-derived peptide, leading to remarkable inhibition of tumor growth in mice. spandidos-publications.com These delivery systems can also be designed to co-deliver the peptide antigen and an adjuvant to the same APC, ensuring a more coordinated and potent immune activation. mdpi.com

Table 4: Delivery Systems for MAGE-A3 Peptide

Delivery System Description Research Findings References
Liposomes/Polymeric Nanoparticles Lipid- or polymer-based vesicles that can encapsulate peptides and adjuvants.Protect peptides from degradation and enhance uptake by APCs. Can be used to co-deliver antigen and adjuvant. nih.govmdpi.com
Chitosan-Deoxycholic Acid Nanoparticles A nanoparticle formulation used to encapsulate a MAGE-3 peptide.Resulted in the generation of MAGE-3-specific CTLs and significant tumor regression in animal models. spandidos-publications.com
Self-Assembling Peptide Nanotubes Nanostructures formed by the self-assembly of peptides, designed to entrap a MAGE-3-derived peptide.Increased the stability and cellular uptake of the MAGE-3 peptide, leading to a 41% tumor growth inhibition ratio in mice. spandidos-publications.com

Research on Modulating Tumor Microenvironment for MAGE-A3 (111-126) Recognition

The tumor microenvironment (TME) often presents a formidable barrier to immunotherapy, characterized by immunosuppressive cells, physical barriers, and signaling molecules that inhibit T-cell function. nih.gov Research indicates that the MAGE-A3 protein itself may contribute to creating this immunosuppressive landscape, making modulation of the TME a critical strategy for improving the efficacy of MAGE-A3-targeted therapies. medsci.org

Studies have revealed that MAGEA3 can interact with the STAT1 protein, a key transcription factor in the interferon signaling pathway which is crucial for immune responses and antigen presentation. medsci.org The expression of MAGEA3 in tumor cells has been linked to the inhibition of anti-tumor immune responses and the promotion of vasculogenic mimicry, a process where tumor cells form vessel-like structures, potentially contributing to immune escape. medsci.org Silencing the MAGEA3 gene in tumor cells was found to up-regulate genes involved in immune response and antigen presentation, suggesting that targeting MAGEA3 expression could help remodel the TME to be more receptive to immune attack. medsci.org

Table 5: MAGEA3's Influence on the Tumor Microenvironment (TME)

Effect of MAGEA3 Expression Mechanism Implication for Immunotherapy References
Regulation of STAT1 Signaling MAGEA3 interacts with STAT1, and its presence is associated with lower levels of activated STAT1.MAGEA3 may suppress interferon signaling pathways that are critical for anti-tumor immunity and antigen presentation. medsci.org
Promotion of Immune Escape Associated with inhibiting anti-tumor immune responses and promoting vasculogenic mimicry.Contributes to an immunosuppressive TME that can resist T-cell-mediated killing. medsci.org
Correlation with Immune Checkpoints MAGEA3 expression levels in some cancers correlate with the expression of immune checkpoint proteins.Suggests a potential role for combination therapies that target both MAGEA3 and checkpoint pathways. nih.gov

Future Directions and Unresolved Questions in Mage A3 111 126 Epitope Research

Elucidating the Full Repertoire of Naturally Processed MAGE-A3 Epitopes

A critical area of ongoing research is the comprehensive identification of all MAGE-A3 epitopes that are naturally processed and presented by cancer cells. While the MAGE-A3 (111-126) region has been a primary focus, it represents only a fraction of the entire protein. Understanding the complete array of epitopes is crucial for developing more effective immunotherapies.

Research has demonstrated that CD4+ T-cell responses against MAGE-A3 are detectable in cancer patients, and several epitopes, including a variant MAGE-A3(111-125), have been identified as being naturally processed and presented by dendritic cells. unil.chnih.gov These findings suggest that a spontaneous immune response to MAGE-A3 can occur. unil.chpnas.org However, the full extent of this natural response and the complete range of epitopes involved remain to be fully mapped out.

A key challenge is that the processing and presentation of antigens can vary between individuals and tumor types. Alternative antigen processing pathways, independent of the proteasome and TAP (transporter associated with antigen processing), have been described for MAGE-A3, which could lead to the presentation of a different set of epitopes. frontiersin.org For instance, a CD8 T-cell epitope from MAGE-A3 is known to be processed by the insulin-degrading enzyme. frontiersin.org A deeper understanding of these alternative pathways is essential for a complete picture of MAGE-A3 immunogenicity.

Identified Naturally Processed MAGE-A3 Epitopes:

Epitope RegionPresenting Molecule(s)T-Cell TypeReference
MAGE-A3(111-125)HLA-DP, HLA-DP104CD4+ unil.chnih.gov
MAGE-A3(161-175)HLA-DRCD4+ unil.chnih.gov
MAGE-A3(281-295)HLA-DR11CD4+ unil.chresearchgate.net
MAGE-A3: 112–120HLA-A0201CD8+ nih.gov
MAGE-A3: 271–279HLA-A*0201CD8+ nih.gov

Strategies to Overcome Immune Tolerance and Evasion

A significant obstacle in MAGE-A3-targeted immunotherapy is the immune system's tolerance to this "self" antigen. Although primarily expressed in tumors, MAGE-A3 is also present in medullary thymic epithelial cells (mTECs), which play a crucial role in establishing central tolerance by eliminating self-reactive T cells. nih.gov This process limits the available repertoire of T cells that can recognize and attack MAGE-A3-expressing tumors. nih.gov

Strategies to break this tolerance are a major focus of future research. One approach involves the use of potent adjuvants in vaccine formulations to enhance the immune response. pnas.org Studies have shown that the inclusion of an adjuvant is critical for inducing both antibody and T-cell responses against MAGE-A3. pnas.org Another strategy is to design immunogens that can induce cross-reactive immune responses against multiple members of the MAGE-A family, potentially bypassing tolerance to a single antigen. aacrjournals.org

Furthermore, tumor cells have developed mechanisms to evade immune recognition. These include downregulating the expression of HLA molecules, which are necessary for presenting epitopes to T cells. frontiersin.org Combining MAGE-A3-targeted therapies with agents that can counteract these evasion mechanisms, such as immune checkpoint inhibitors (ICIs), is a promising avenue. frontiersin.orgmdpi.com ICIs work by blocking inhibitory signals that suppress T-cell activity, thereby unleashing a more potent anti-tumor response. mdpi.com

Refinement of Predictive Models for MAGE-A3 (111-126) Immunogenicity

Predicting which patients are most likely to respond to MAGE-A3-based immunotherapy is a critical step towards personalized medicine. The development of predictive biomarkers and models for the immunogenicity of the MAGE-A3 (111-126) epitope is an active area of investigation.

One significant advancement has been the identification of a gene expression signature (GS) that can predict clinical response to MAGE-A3 immunotherapy. nih.gov This 84-gene signature, primarily composed of immune-related genes, suggests that the pre-existing immune microenvironment of the tumor plays a crucial role in determining the effectiveness of the treatment. nih.gov Patients whose tumors expressed this gene signature showed a more favorable outcome when treated with a MAGE-A3 immunotherapeutic. nih.gov

Future research will likely focus on refining these predictive models by incorporating a wider range of data, including:

Genomic and proteomic data: To identify specific tumor mutations or protein expression patterns associated with response.

Immunopeptidomics: To directly identify the MAGE-A3 peptides that are actually presented by a patient's tumor cells. frontiersin.org

T-cell receptor (TCR) repertoire analysis: To assess the presence of MAGE-A3-reactive T cells before and during treatment.

Recent studies have also highlighted MAGEA3 as a potential predictive biomarker for resistance to other cancer therapies, such as bevacizumab in colorectal cancer. oaepublish.com Understanding the broader role of MAGEA3 in treatment response could further enhance the precision of predictive models.

Exploration of Novel Therapeutic Modalities informed by MAGE-A3 (111-126) Epitope Research

The knowledge gained from studying the MAGE-A3 (111-126) epitope is informing the development of a new generation of cancer therapies. mayo.eduuniversiteitleiden.nl These novel modalities aim to overcome the limitations of earlier approaches and deliver more effective and targeted treatments.

Adoptive Cell Therapy (ACT): This approach involves isolating a patient's own T cells and genetically engineering them to recognize and attack cancer cells. frontiersin.org T cells can be engineered to express high-affinity T-cell receptors (TCRs) that specifically target the MAGE-A3 (111-126) epitope presented on tumor cells. nih.govemory.edu While early clinical trials showed promise, they also revealed significant challenges, including off-target toxicities due to the TCR recognizing similar epitopes on normal tissues. frontiersin.orgnih.gov Future research in this area is focused on developing TCRs with improved specificity to minimize these risks. nih.gov

Chimeric Antigen Receptor (CAR) T-cell Therapy: A variation of ACT, CAR T-cell therapy engineers T cells to express synthetic receptors that can recognize antigens on the surface of tumor cells. frontiersin.org While traditionally targeting surface proteins, researchers are exploring CARs that can recognize peptide-MHC complexes, including MAGE-A3 epitopes. nih.gov This could expand the range of targets for CAR T-cell therapy to include intracellular proteins like MAGE-A3.

Therapeutic Vaccines: The development of more sophisticated cancer vaccines continues to be a priority. frontiersin.org This includes mRNA vaccines that can encode for multiple tumor-associated antigens, including MAGE-A3, to induce a broad immune response. frontiersin.org For example, the BNT111 vaccine encodes for four antigens, including MAGE-A3, and has shown promising initial results in clinical trials. frontiersin.org

Bispecific Antibodies: These are engineered antibodies that can simultaneously bind to two different targets. In the context of MAGE-A3, a bispecific antibody could be designed to bind to both a MAGE-A3 epitope on a tumor cell and an activating receptor on an immune cell, thereby bringing the two cells into close proximity and triggering an immune attack.

Q & A

Q. What experimental techniques are validated for detecting MAGE-3 (111-126) in cancer tissue samples?

Methodological Answer:

  • Use immunohistochemistry (IHC) with monoclonal antibodies targeting the MAGE-3 epitope (e.g., clone 57B) for tissue-specific localization .
  • Validate results via Western blot under reducing conditions to confirm molecular weight (~15 kDa) and avoid cross-reactivity with other MAGE-family proteins .
  • For quantitative analysis, employ ELISA with peptide-specific capture antibodies, ensuring calibration against recombinant MAGE-3 (111-126) standards .

Q. What are the established protocols for synthesizing MAGE-3 (111-126) peptides for in vitro studies?

Methodological Answer:

  • Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, optimizing deprotection cycles to minimize truncation products .
  • Purify via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and confirm purity (>95%) using mass spectrometry (MALDI-TOF) .
  • Lyophilize and store at -80°C in aliquots to prevent degradation, reconstituting in PBS with 0.1% BSA for immunological assays .

Q. How is MAGE-3 (111-126) expression correlated with cancer progression in preclinical models?

Methodological Answer:

  • Use xenograft models (e.g., melanoma or lung carcinoma) with RT-qPCR to quantify mRNA levels and correlate with tumor volume .
  • Apply flow cytometry to assess surface expression on cancer cells isolated from murine models, normalizing data to housekeeping genes (e.g., GAPDH) .
  • Address inter-model variability by including at least three independent biological replicates and statistical tests (e.g., ANOVA with Tukey’s post hoc) .

Advanced Research Questions

Q. How can researchers resolve contradictions in MAGE-3 (111-126) immunogenicity data across studies?

Methodological Answer:

  • Conduct meta-analysis of published datasets to identify confounding variables (e.g., HLA subtype restrictions, adjuvant use in vaccines) .
  • Validate findings using patient-derived T-cell assays with matched HLA-A*02:01 donors to control for genetic variability .
  • Apply Bland-Altman plots to assess agreement between discordant results and isolate technical vs. biological variability .

Q. What experimental designs mitigate off-target effects when targeting MAGE-3 (111-126) in adoptive T-cell therapies?

Methodological Answer:

  • Use CRISPR-edited T-cell receptors (TCRs) with enhanced specificity, validated via cytotoxicity assays against MAGE-3+ vs. MAGE-3- cell lines .
  • Screen for cross-reactivity using peptide libraries covering homologous MAGE-family epitopes (e.g., MAGE-A1, MAGE-A4) .
  • Incorporate single-cell RNA sequencing to profile T-cell clonality and exclude autoreactive clones in preclinical models .

Q. How can computational models improve the prediction of MAGE-3 (111-126)-specific TCR interactions?

Methodological Answer:

  • Apply molecular docking simulations (e.g., Rosetta, AutoDock) to model TCR-peptide-MHC interactions, prioritizing residues 111-126 for binding energy calculations .
  • Train machine learning algorithms on curated datasets of TCR-pMHC binding affinities, incorporating features like solvent accessibility and electrostatic potential .
  • Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) for top candidate TCRs .

Q. What strategies enhance the stability of MAGE-3 (111-126) peptides in vaccine formulations?

Methodological Answer:

  • Formulate with lipid nanoparticles (LNPs) or polymeric carriers (e.g., PLGA) to protect against enzymatic degradation .
  • Test lyophilization with cryoprotectants (trehalose/sucrose) and assess stability via circular dichroism (CD) spectroscopy .
  • Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life, monitoring aggregation via dynamic light scattering (DLS) .

Methodological Considerations for Data Integrity

  • Contradiction Analysis : Use Prism’s outlier analysis (Grubbs’ test) to exclude aberrant data points in dose-response assays .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, reporting detailed protocols for animal handling and peptide administration .
  • Integration with Biomarkers : Combine MAGE-3 (111-126) data with PD-L1 expression or tumor mutational burden (TMB) via multivariate Cox regression to stratify patient cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.